

Hdac-IN-50: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hdac-IN-50

Cat. No.: B15141408

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Hdac-IN-50, also identified as compound 10e, is a potent, orally active dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Histone Deacetylases (HDAC). This document provides a comprehensive overview of its chemical structure, properties, and biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Hdac-IN-50 is a synthetic small molecule with a complex heterocyclic structure. Its chemical identifiers and physicochemical properties are summarized in the tables below.

Chemical Identifiers

Identifier	Value
IUPAC Name	N-(4-((3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-yl)amino)phenyl)-N'-(hydroxy)heptanediamide
SMILES	<chem>CN1C=C(C=N1)C2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NCCCCCCC(=O)NO</chem>
InChI	InChI=1S/C31H31N7O2/c1-37-14-13-26(36-37)29-33-27-11-7-6-10-25(27)34-30(29)32-23-19-17-22(18-20-23)31(40)35-21-9-4-2-3-5-12-24-28(38)39/h6-7,10-11,13-14,17-20H,2-5,9,12,21,24H2,1H3,(H,32,33,34)(H,35,40)(H,38,39)
CAS Number	2653339-26-3[1]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C31H41N7O4	[2]
Molecular Weight	575.7 g/mol	[2]
Appearance	Solid	[2]
Solubility	Information not available	
Stability	Information not available	

Biological Activity and Mechanism of Action

Hdac-IN-50 exhibits potent inhibitory activity against both FGFR and HDAC enzymes, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Enzymatic Inhibition

Hdac-IN-50 demonstrates low nanomolar IC50 values against multiple FGFR and HDAC isoforms.[\[1\]](#)

Target Enzyme	IC50 (nM)
FGFR1	0.18
FGFR2	1.2
FGFR3	0.46
FGFR4	1.4
HDAC1	1.3
HDAC2	1.6
HDAC6	2.6
HDAC8	13

In Vitro Anti-proliferative Activity

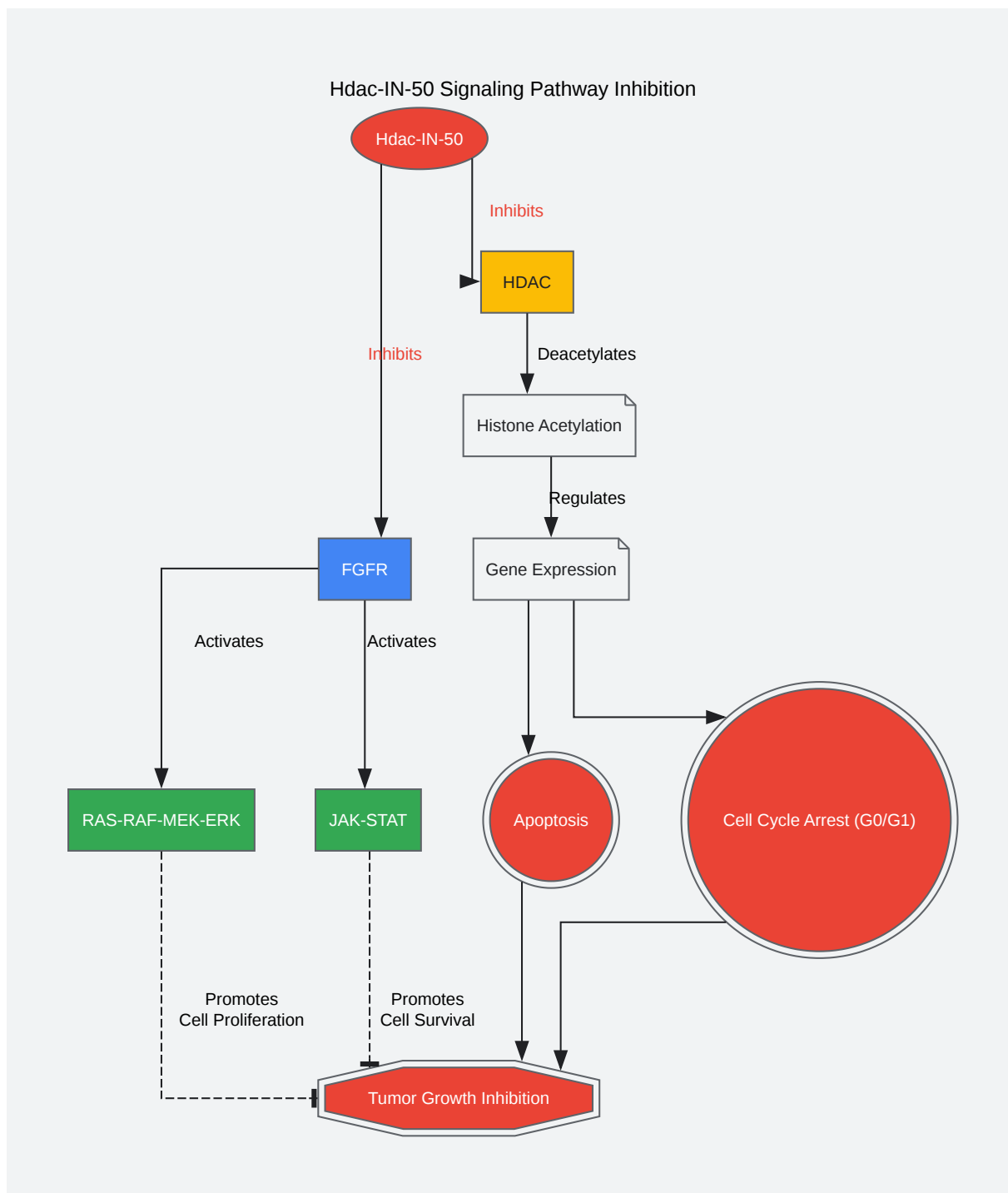
The compound shows significant anti-proliferative effects across a range of human cancer cell lines.^[1]

Cell Line	Cancer Type	IC50 (μM)
HCT116	Colorectal Carcinoma	0.82
SNU-16	Stomach Carcinoma	0.0007
KATO III	Gastric Carcinoma	0.0008
A2780	Ovarian Cancer	0.04
K562	Chronic Myelogenous Leukemia	2.46
Jurkat	T-cell Leukemia	15.14

Mechanism of Action

Hdac-IN-50's dual-inhibitory function leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.^[1] This is achieved through the downregulation of key signaling proteins, including phosphorylated forms of FGFR1, ERK, and STAT3.^[1]

The inhibition of HDACs by **Hdac-IN-50** is believed to increase the acetylation of histone and non-histone proteins. This can lead to the reactivation of tumor suppressor genes and the induction of apoptosis. The simultaneous inhibition of the FGFR signaling pathway blocks downstream pro-survival signals, creating a synergistic anti-cancer effect.



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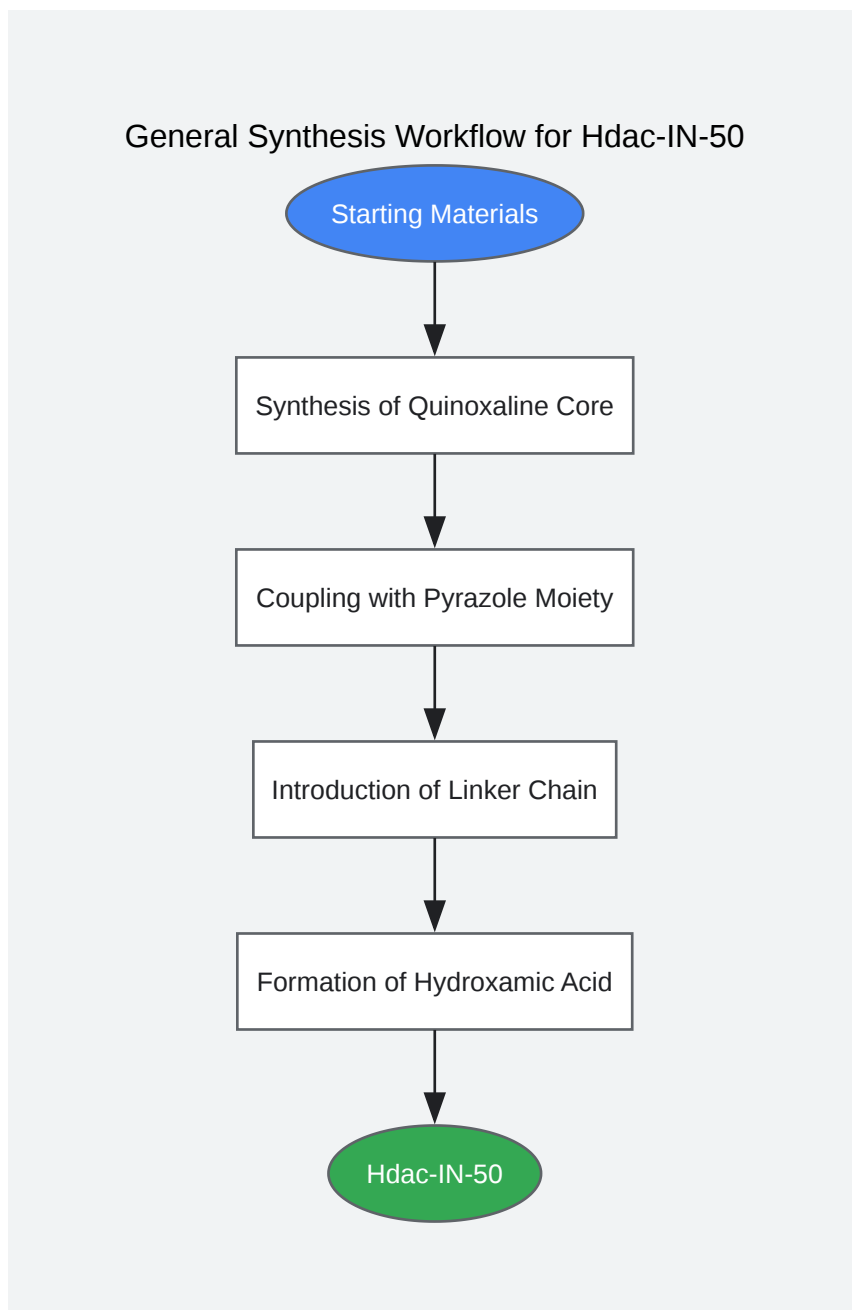
Caption: **Hdac-IN-50** inhibits FGFR and HDAC signaling pathways.

Experimental Protocols

Detailed experimental methodologies for key assays are provided below, based on the likely procedures used in the primary literature.

Synthesis of Hdac-IN-50 (Compound 10e)

A detailed, multi-step synthesis protocol is required to produce **Hdac-IN-50**. The general workflow is outlined below. For a complete, step-by-step synthesis, please refer to the supporting information of the primary publication by Wan G, et al. (2022).



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Caption: A simplified workflow for the synthesis of **Hdac-IN-50**.

Cell Culture

Human cancer cell lines (e.g., HCT116, SNU-16) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

- Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
- Treat cells with various concentrations of **Hdac-IN-50** (e.g., 0.01 to 100 μ M) for 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

- Treat cells with **Hdac-IN-50** at desired concentrations (e.g., 10 and 100 nM) for 48 hours.[\[1\]](#)
- Harvest and wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of apoptotic cells (Annexin V-positive).

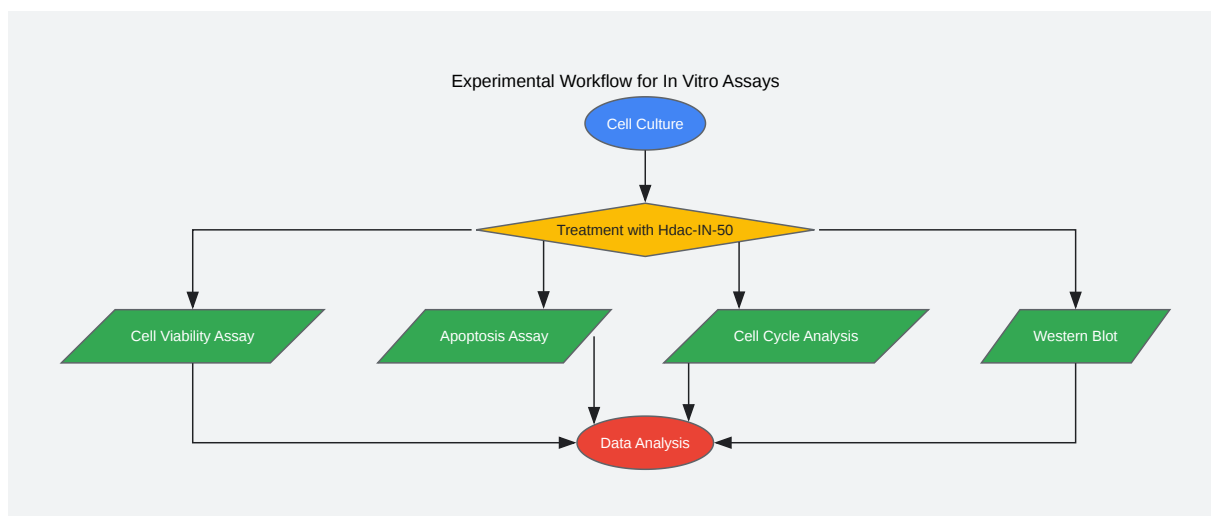
Cell Cycle Analysis

- Treat cells with **Hdac-IN-50** at various concentrations (e.g., 0.1 to 100 nM) for different time points (e.g., 12 to 84 hours).[\[1\]](#)
- Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
- Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry.
- Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

- Treat cells with **Hdac-IN-50** (e.g., 0 to 5 μ M for HCT116, 0 to 100 nM for SNU-16) for 36 hours.^[1]
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against pFGFR1, pERK, pSTAT3, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.



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Caption: Workflow for in vitro evaluation of **Hdac-IN-50**.

In Vivo Anti-Tumor Activity

Hdac-IN-50 has demonstrated anti-tumor activity in a mouse xenograft model.[1] Daily oral administration of 15 or 30 mg/kg of **Hdac-IN-50** for 18 days resulted in significant tumor growth inhibition.[1]

Conclusion

Hdac-IN-50 is a promising dual inhibitor of FGFR and HDAC with potent anti-cancer activity in both in vitro and in vivo models. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways, makes it a valuable tool for cancer research and a potential candidate for further drug development. This technical

guide provides a foundational understanding of **Hdac-IN-50**'s chemical and biological properties to support its application in a research setting.

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References

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